molecular formula C17H18N2O2 B2488091 N-(3-phenylmethoxypyridin-2-yl)cyclobutanecarboxamide CAS No. 1024219-85-9

N-(3-phenylmethoxypyridin-2-yl)cyclobutanecarboxamide

Cat. No. B2488091
CAS RN: 1024219-85-9
M. Wt: 282.343
InChI Key: RIKORROBNVMPSI-UHFFFAOYSA-N
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Description

“N-(3-phenylmethoxypyridin-2-yl)cyclobutanecarboxamide” is a complex organic compound. It contains a cyclobutanecarboxamide group, which is a carboxamide derived from cyclobutane (a type of cycloalkane). It also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The molecule also has a phenylmethoxy group attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclobutanecarboxamide and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the carboxamide group could make it reactive towards acids and bases, and the pyridine ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a promising candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Some studies have investigated its interactions with biological targets, aiming to develop new drugs for various diseases.

Anticancer Activity

In silico studies suggest that this compound possesses potent in vitro antitumor activity against human non-small lung tumor cell lines. Further research could explore its efficacy in other cancer cell lines and animal models.

Antitubercular Agents

Another avenue of interest is its potential as an antitubercular agent. Researchers have evaluated its effects on Mycobacterium tuberculosis, measuring cell viability through in vitro assays . Understanding its mechanism of action and optimizing its properties could lead to new treatments for tuberculosis.

Synthetic Methodology

The synthesis of N-(pyridin-2-yl)amides and related compounds from common starting materials is an essential area of study. Researchers have developed chemodivergent synthetic methods to access these structures, allowing for efficient and versatile transformations . Such methodologies contribute to the broader field of organic synthesis.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future research directions for this compound could include studying its synthesis in more detail, investigating its potential uses (for example, in medicine or materials science), and conducting a thorough investigation of its physical and chemical properties .

properties

IUPAC Name

N-(3-phenylmethoxypyridin-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(14-8-4-9-14)19-16-15(10-5-11-18-16)21-12-13-6-2-1-3-7-13/h1-3,5-7,10-11,14H,4,8-9,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKORROBNVMPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenylmethoxypyridin-2-yl)cyclobutanecarboxamide

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